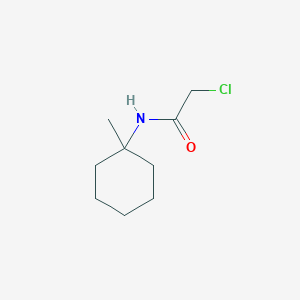

2-Chloro-N-(1-methylcyclohexyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-N-(1-methylcyclohexyl)acetamide is an organic compound with the molecular formula C9H16ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-methylcyclohexyl group, and the hydrogen atom of the acetamide group is replaced by a chlorine atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methylcyclohexyl)acetamide typically involves the reaction of 1-methylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{1-Methylcyclohexylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted in an inert solvent, such as dichloromethane, at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

化学反応の分析

Types of Reactions

2-Chloro-N-(1-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the compound.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Hydrolysis: Formation of 1-methylcyclohexylamine and chloroacetic acid.

Oxidation and Reduction: Formation of N-oxide or amine derivatives.

科学的研究の応用

2-Chloro-N-(1-methylcyclohexyl)acetamide has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those containing hindered amine motifs.

Material Science: It is used in the synthesis of polymers and other advanced materials.

Agrochemicals: The compound can be used as an intermediate in the synthesis of pesticides and herbicides.

作用機序

The mechanism of action of 2-Chloro-N-(1-methylcyclohexyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the 1-methylcyclohexyl group can influence the compound’s binding affinity and selectivity towards these targets.

類似化合物との比較

2-Chloro-N-(1-methylcyclohexyl)acetamide can be compared with other similar compounds, such as:

2-Chloro-N-(hydroxymethyl)acetamide: This compound has a hydroxymethyl group instead of the 1-methylcyclohexyl group, leading to different reactivity and applications.

2-Chloro-N-(1-methylethyl)acetamide: This compound has an isopropyl group instead of the 1-methylcyclohexyl group, which affects its steric and electronic properties.

4-Chloro-N-(1-methylcyclohexyl)aniline: This compound has an aniline group instead of the acetamide group, resulting in different chemical behavior and uses.

生物活性

2-Chloro-N-(1-methylcyclohexyl)acetamide, an organic compound with the molecular formula C₉H₁₆ClNO and a molecular weight of 189.68 g/mol, has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antimicrobial agent. This article explores the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The presence of the chloro group and the cyclic amine structure are believed to contribute to its effectiveness against various pathogens. Studies have shown that modifications to the acetamide structure can enhance biological activity, making it a subject of interest in drug development aimed at treating infections.

Table 1: Antimicrobial Activity Against Various Microbial Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium abscessus | 0.125 µg/mL |

| Mycobacterium avium | 0.05–1 µg/mL |

| Mycobacterium xenopi | 0.25 µg/mL |

This table summarizes findings from various studies that highlight the compound's effectiveness against specific microbial strains, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects often involves interaction with specific biological targets. Interaction studies typically assess its binding affinity and explore how structural modifications influence its biological properties and therapeutic potential. The compound's ability to inhibit certain enzymes or disrupt cellular processes is crucial for understanding its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents can significantly affect the compound's reactivity and efficacy.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Chloro-N-(hydroxymethyl)acetamide | Hydroxymethyl group | Different reactivity and applications compared to target compound |

| 2-Chloro-N-(1-methylethyl)acetamide | Isopropyl group | Alters steric and electronic properties; may exhibit different biological activity |

| 4-Chloro-N-(1-methylcyclohexyl)aniline | Aniline group | Different chemical behavior due to amine functional group |

These comparisons underscore how structural variations can influence chemical reactivity, biological activity, and potential applications in pharmacology.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on Antimycobacterial Activity : A study evaluated a series of compounds similar to this compound against Mycobacterium species, revealing promising MIC values that suggest potential for treating mycobacterial infections .

- In Vivo Efficacy : In vivo studies conducted on mice demonstrated good oral bioavailability and efficacy against M. abscessus infections, supporting the compound's potential therapeutic application .

- Molecular Docking Studies : Molecular docking studies have been employed to predict binding affinities and interactions with biological targets, providing insights into how structural modifications can enhance activity against specific pathogens .

特性

CAS番号 |

685528-75-0 |

|---|---|

分子式 |

C9H16ClNO |

分子量 |

189.68 g/mol |

IUPAC名 |

2-chloro-N-(1-methylcyclohexyl)acetamide |

InChI |

InChI=1S/C9H16ClNO/c1-9(11-8(12)7-10)5-3-2-4-6-9/h2-7H2,1H3,(H,11,12) |

InChIキー |

YWDVYXKFITXULU-UHFFFAOYSA-N |

正規SMILES |

CC1(CCCCC1)NC(=O)CCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。